3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Overview
Description
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a brominated derivative of quinoline, a nitrogen-containing bicyclic compound. This compound is characterized by its bromine atom at the 3-position, a keto group at the 4-position, and a carboxylic acid group at the 6-position. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advanced synthetic routes include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in hydroquinoline derivatives.
Substitution: Bromine at the 3-position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from substitution reactions.
Scientific Research Applications
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.
Medicine: It has potential therapeutic applications, including antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the development of dyes, catalysts, and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the inhibition of specific biological processes. For example, it may inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription.
Comparison with Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Used in the synthesis of fluoroquinolone antibiotics.
Uniqueness: 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its bromine atom, which imparts different chemical reactivity compared to other quinoline derivatives. This allows for the synthesis of a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
3-bromo-4-oxo-1H-quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZONDVBUJOUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700086 | |
Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065088-02-9 | |
Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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